(4-methoxypyridin-3-yl)boronic acid hydrochloride chemical properties
(4-methoxypyridin-3-yl)boronic acid hydrochloride chemical properties
An In-Depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: Properties, Applications, and Protocols
Introduction
(4-methoxypyridin-3-yl)boronic acid hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. As a specialized reagent, its principal value lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone for the construction of carbon-carbon bonds, enabling the efficient assembly of complex biaryl and heteroaryl scaffolds that are prevalent in a multitude of pharmaceutical agents.[2][4]
The 4-methoxypyridine moiety, which this reagent delivers, is a key structural feature in numerous biologically active molecules, including a significant class of drugs known as kinase inhibitors.[1] The dysregulation of protein kinases is a hallmark of diseases like cancer and inflammatory disorders, making building blocks like this boronic acid derivative indispensable for the discovery and development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in synthesis.
Part 1: Core Chemical & Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. (4-methoxypyridin-3-yl)boronic acid is supplied as a hydrochloride salt, which enhances its stability and shelf-life compared to the free boronic acid. However, this also necessitates consideration of the acidic nature of the material during reaction setup, particularly concerning the choice and stoichiometry of the base.
The structure of the compound, featuring a boronic acid group ortho to the pyridine nitrogen and meta to the methoxy group, dictates its reactivity and electronic properties.
Caption: Chemical structure of (4-methoxypyridin-3-yl)boronic acid hydrochloride.
The recommended storage conditions—under an inert atmosphere at 2-8°C—are critical for preventing degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation, thereby ensuring reagent integrity and reproducibility in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 874959-97-4 | |
| Molecular Formula | C₆H₉BClNO₃ | |
| Molecular Weight | 189.41 g/mol | |
| Appearance | Solid | |
| Typical Purity | ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | JLONCHBPEIKTEA-UHFFFAOYSA-N |
Part 2: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount. (4-methoxypyridin-3-yl)boronic acid hydrochloride is classified as hazardous, and its handling requires appropriate personal protective equipment (PPE) and engineering controls.[5]
| GHS Classification | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[5][7]
-
Dispensing: As a solid, care should be taken to avoid generating dust during weighing and transfer.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]
Part 3: Reactivity and Synthetic Applications
The synthetic utility of (4-methoxypyridin-3-yl)boronic acid hydrochloride is dominated by its role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful and versatile means of forming C(sp²)–C(sp²) bonds.[3][8]
The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst System (Palladium & Ligand): The active catalyst is a Palladium(0) species, typically generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[8] Electron-rich and bulky phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the Pd(0) center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination.
-
Base: A base is essential for the transmetalation step.[3] It activates the boronic acid by forming a more nucleophilic boronate species (-ate complex), which readily transfers its organic group to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and must be strong enough to deprotonate the hydrochloride salt and activate the boronic acid.
-
Solvent: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Anhydrous polar aprotic solvents like 1,4-dioxane, DMF, or toluene/water mixtures are commonly employed. The presence of water can sometimes be beneficial, but rigorously anhydrous conditions are often the starting point for optimization.
Part 4: Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride with a generic aryl bromide.
Objective: To synthesize a 3-aryl-4-methoxypyridine derivative.
Materials:
-
(4-methoxypyridin-3-yl)boronic acid hydrochloride (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-methoxypyridin-3-yl)boronic acid hydrochloride (1.2 equiv), anhydrous potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol Validation: The success of the reaction is validated by the isolation of the desired product in a reasonable yield (typically >70% for an optimized reaction). The product's identity and purity should be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure it matches the expected structure.
Conclusion
(4-methoxypyridin-3-yl)boronic acid hydrochloride is a highly valuable and versatile building block for synthetic and medicinal chemists. Its primary application in the robust and reliable Suzuki-Miyaura coupling reaction provides a direct route to complex molecular architectures containing the biologically relevant 4-methoxypyridine scaffold. A firm grasp of its chemical properties, safety requirements, and the mechanistic principles behind its reactivity allows researchers to leverage this reagent effectively, accelerating the discovery and development of new chemical entities for drug development and beyond.
References
-
4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE Price. Chemsrc.com. [Link]
-
(4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Matrix Fine Chemicals. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
